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Compound of Interest

Compound Name: 2,5-Dibromo-4-methylimidazole

Cat. No.: B1297935

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-4-methylimidazole is a halogenated heterocyclic compound of significant
interest in medicinal chemistry and materials science. Its structure, featuring a substituted
imidazole core with two bromine atoms, presents strategic points for chemical modification.
This makes it a valuable building block in the synthesis of more complex molecules, particularly
in the development of kinase inhibitors and other targeted therapeutics. The bromine atoms
serve as versatile handles for various cross-coupling reactions, such as Suzuki and Buchwald-
Hartwig amination, allowing for the systematic exploration of structure-activity relationships
(SAR) in drug discovery programs.

This document provides a summary of the available physicochemical properties of 2,5-
Dibromo-4-methylimidazole and outlines the standard methodologies for its spectroscopic
characterization. While specific, publicly available experimental spectra for this compound are
limited, this guide details the expected spectroscopic data and the protocols for their
acquisition.

Physicochemical Properties

The fundamental properties of 2,5-Dibromo-4-methylimidazole are summarized in the table
below. This information is critical for its handling, dosage calculations in experimental setups,
and for the interpretation of analytical data.
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Property Value

CAS Number 219814-29-6

Molecular Formula CaHaBrz2Nz

Molecular Weight 239.90 g/mol
Appearance White to light yellow solid
Purity Typically =97%

Spectroscopic Data (Anticipated)

Detailed experimental spectroscopic data for 2,5-Dibromo-4-methylimidazole is not widely
available in public databases. However, based on its chemical structure, the following tables
outline the anticipated data from standard spectroscopic techniques. These tables are intended
to serve as a reference for researchers acquiring and interpreting new data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR): This technique would provide information on the hydrogen atoms in the
molecule. Two distinct signals are expected: one for the methyl protons and another for the

proton on the nitrogen atom of the imidazole ring.

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
Anticipated ~2.0-2.5 Singlet (s) 3H -CHs
Anticipated ~12-14 Broad Singlet (br s) 1H N-H

13C NMR (Carbon-13 NMR): This analysis would identify the carbon environments in the
molecule. Four signals are expected, corresponding to the methyl carbon and the three distinct
carbons of the dibrominated imidazole ring.
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Chemical Shift (8) ppm Assighment
Anticipated ~10-15 -CHs
Anticipated C4-CHs
Anticipated C2-Br
Anticipated C5-Br

Infrared (IR) Spectroscopy

IR spectroscopy would reveal the presence of specific functional groups and bond vibrations.
Key expected absorptions are related to N-H and C-H stretching.

Wavenumber (cm~12) Intensity Assignment
Anticipated ~3100-3400 Broad N-H stretch
Anticipated ~2900-3000 Medium C-H stretch (methyl)

C=N and C=C stretch

Anticipated ~1400-1600 Medium-Strong o )
(imidazole ring)

Mass Spectrometry (MS)

Mass spectrometry would determine the molecular weight and fragmentation pattern of the
molecule. The presence of two bromine atoms would result in a characteristic isotopic pattern

for the molecular ion peak.

mlz Relative Intensity (%) Assignment
Anticipated ~238, 240, 242 Isotopic pattern for 2 Br [M]* (Molecular ion)
Anticipated fragments Loss of Br, HBr, etc.

Experimental Protocols for Spectroscopic Analysis
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The following are detailed, standard methodologies for the acquisition of the spectroscopic data

described above.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Dibromo-4-methylimidazole in
0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDClIs, or Methanol-d4). Ensure
the sample is fully dissolved.

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.

'H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment.

o Spectral Width: Approximately 16 ppm.

o Number of Scans: 16-64, depending on sample concentration.

o Relaxation Delay: 1-2 seconds.

13C NMR Acquisition:

o Pulse Program: Proton-decoupled single-pulse experiment.

o Spectral Width: Approximately 200-220 ppm.

o Number of Scans: 1024 or more to achieve adequate signal-to-noise.

o Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decay (FID). Chemical shifts should be referenced to the residual
solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
most common. Place a small amount of the solid powder directly onto the ATR crystal.
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR
accessory.

Acquisition:

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm~1.

o Number of Scans: 16-32.

Data Processing: A background spectrum of the clean ATR crystal should be acquired and
subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI). High-
resolution mass spectrometry (HRMS) on an Orbitrap or Time-of-Flight (TOF) instrument is
recommended for accurate mass determination.

Acquisition:

o lonization Mode: Positive or negative ion mode should be tested.

o Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-
500).

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak [M+H]* or [M-
H]~ and its characteristic isotopic pattern due to the two bromine atoms.

Synthetic Workflow and Applications

2,5-Dibromo-4-methylimidazole is a key intermediate in organic synthesis. The following

diagram illustrates its role as a versatile building block in the construction of more complex
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molecules through common cross-coupling reactions.

Starting Material

2,5-Dibromo-4-methylimidazole

Pd Catalyst Pd or Cu Catalyst| Pd/Cu Catalyst

Cross-Coupling Reactions

Buchwald-Hartwig . .
— Sonogashira Coupling

Suzuki Coupling

Typical Reagents Functionalized Imidazole Products
1
1
Aryl/Heteroaryl Primary/Secondary . Aryl/Heteroaryl Substituted Amino-Substituted Alkynyl-Substituted
. N . Terminal Alkyne ) . .
Boronic Acid Amine Imidazole Imidazole Imidazole

Click to download full resolution via product page
Caption: Synthetic utility of 2,5-Dibromo-4-methylimidazole.

 To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of
2,5-Dibromo-4-methylimidazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297935#spectroscopic-data-nmr-ir-ms-for-2-5-
dibromo-4-methylimidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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